molecular formula C10H9F2N3 B13624210 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine

Cat. No.: B13624210
M. Wt: 209.20 g/mol
InChI Key: NDSDXWWGRIKFNJ-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a difluorophenyl group at position 3 and a methyl group at position 1 of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine typically involves the reaction of 2,6-difluoroaniline with appropriate reagents to form the pyrazole ring. One common method is the cyclization of 2,6-difluoroaniline with 1,3-diketones under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-3-amine
  • 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-4-amine
  • 3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-2-amine

Uniqueness

3-(2,6-Difluorophenyl)-1-methyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the difluorophenyl group enhances its stability and may contribute to its potential biological effects.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C10H9F2N3/c1-15-9(13)5-8(14-15)10-6(11)3-2-4-7(10)12/h2-5H,13H2,1H3

InChI Key

NDSDXWWGRIKFNJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=C(C=CC=C2F)F)N

Origin of Product

United States

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